N-(4-氨基丁基)苯甲酰胺

描述

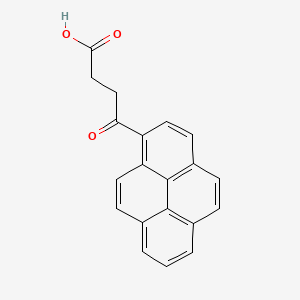

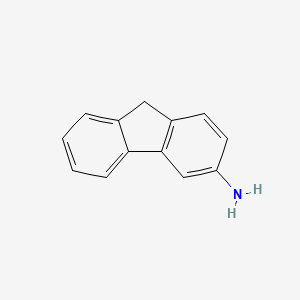

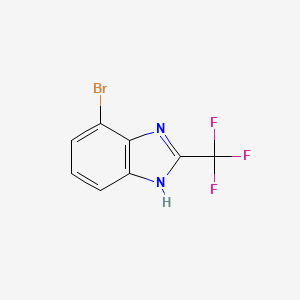

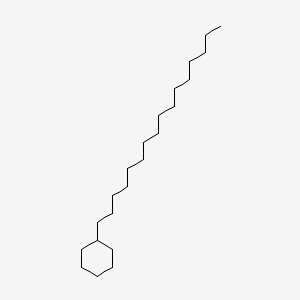

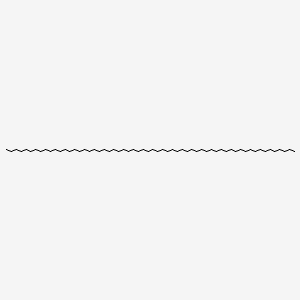

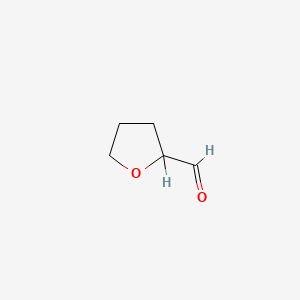

N-(4-Aminobutyl)benzamide is a compound that can be considered a derivative of benzamide, where the benzamide structure is modified by the introduction of an aminobutyl group. Benzamide derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant, antibacterial, and histone deacetylase inhibitory activities. These compounds are characterized by the presence of an amide functional group attached to a benzene ring and are often modified at various positions to enhance their biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoyl derivative or the reaction of an amine with a substituted benzoyl chloride. For instance, the synthesis of 4-amino-N-(1-phenylethyl)benzamide analogs was achieved by acylation and alkylation of the amino group, which resulted in a loss of anticonvulsant activity . Similarly, the synthesis of a tetraphenylborate ion-associate complex of a benzamide derivative was performed through an ion-associate reaction at room temperature, demonstrating the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the presence of a 2'-substituent, such as an amino or hydroxy group, was found to be indispensable for histone deacetylase inhibitory activity . The steric factors at positions 3' and 4' of the anilide moiety also played a significant role in enzyme interaction . The molecular structure of these compounds can be characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can alter their biological activity. For example, the insertion of a methylene group between the 4-amino group and the aromatic ring resulted in increased anticonvulsant potency and toxicity . Hydride reduction of the amide carbonyl also yielded compounds with different biological activities . The formation of ion-associate complexes is another reaction that can influence the interaction between bioactive molecules and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic characteristics, such as the HOMO-LUMO energy gap, provide insights into the stability of the compounds . The molecular electrostatic potential maps can indicate the reactive sites of the molecules, which are important for their biological activity . The vibrational frequencies obtained from spectroscopic studies can be compared with theoretical calculations to confirm the molecular structure .

科学研究应用

组蛋白脱乙酰酶抑制

N-(4-氨基丁基)苯甲酰胺衍生物,例如组蛋白脱乙酰酶 (HDAC) 抑制剂类别中的衍生物,在癌症治疗中具有重要意义。这些化合物选择性地抑制参与基因表达调控的 HDAC,并已显示出作为潜在抗癌药物的前景。例如,N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 是一种口服活性、同种型选择性小分子 HDAC 抑制剂,在体内具有显着的抗肿瘤活性 (周等人,2008)。另一个例子是 4-(杂芳基氨基甲基)-N-(2-氨基苯基)-苯甲酰胺,它们抑制 HDAC1 并显示在小鼠的人类肿瘤异种移植模型中具有活性 (弗雷切特等人,2008)。

黑色素瘤治疗中的潜力

放射性碘化的 N-(2-(二乙氨基)乙基)苯甲酰胺已被发现是黑色素瘤的选择性剂。与母体化合物相比,这些与烷化细胞毒性药物结合的衍生物对黑色素瘤细胞表现出更高的毒性,表明在黑色素瘤治疗中靶向药物递送的疗效增强 (沃尔夫等人,2004)。

结肠促动力活性

N-[1-(1-取代的 4-哌啶基甲基)-4-哌啶基]苯甲酰胺已被证明是有效的结肠促动力剂。它们与 5-HT(4) 受体结合并影响胃肠道运动,正如在清醒的狗的研究中所证明的那样。例如,4-氨基-N-[1-[1-(4-氨基丁基)-4-哌啶基甲基]-4-哌啶基]-5-氯-2-甲氧基苯甲酰胺表现出优异的结肠促动力活性 (原田等人,2002)。

抗惊厥特性

N-(取代)-4-氨基苯甲酰胺,如 Ameltolide®,已因其抗惊厥特性而被广泛研究。这些化合物在癫痫和癫痫发作的治疗中显示出显着的希望,其中一些类似物如 4-氨基-N-(2,6-二甲苯基)苯甲酰胺 (LY201116) 特别有效 (阿福拉比和奥科利,2013)。

酶的抑制

N-(2,6-二甲苯基)-取代-苯甲酰胺已被合成并筛选了其对各种酶的抑制活性。这些化合物在抑制人重组碱性磷酸酶和胞外-5'-核苷酸酶等酶方面显示出潜力,表明它们在药物化学中与核苷酸蛋白靶标结合的相关性 (赛义德等人,2015)。

属性

IUPAC Name |

N-(4-aminobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHGBUSMBFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

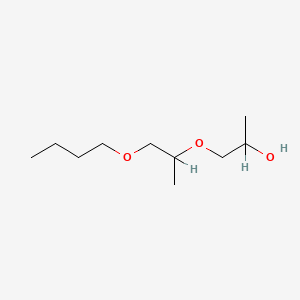

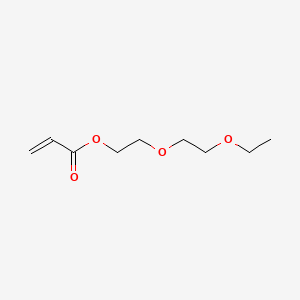

C1=CC=C(C=C1)C(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205465 | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobutyl)benzamide | |

CAS RN |

5692-23-9 | |

| Record name | N-(4-Aminobutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)